Amantadine afalanine
Description
Properties
CAS No. |
79380-99-7 |
|---|---|
Molecular Formula |
C21H30N2O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-acetamido-3-phenylpropanoic acid;adamantan-1-amine |
InChI |
InChI=1S/C11H13NO3.C10H17N/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;11-10-4-7-1-8(5-10)3-9(2-7)6-10/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);7-9H,1-6,11H2 |
InChI Key |
NVJQQPSVBSYLGM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1C2CC3CC1CC(C2)(C3)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1C2CC3CC1CC(C2)(C3)N |
Synonyms |
amantadine acetylamino-3-phenylpropionyl ester MR 708 MR-708 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Targets
Research indicates that amantadine afalanine interacts with several key pharmacological targets:
- Aromatic Amino Acids Decarboxylase : This enzyme is crucial for dopamine synthesis. This compound has been shown to increase the expression and activity of this enzyme, potentially enhancing dopaminergic activity in the brain .
- Sigma-1 Receptors : These receptors play a role in neuroprotection and modulation of neurotransmitter release. This compound acts as a potent ligand for sigma-1 receptors, suggesting its utility in conditions like Parkinson's disease and traumatic brain injury .
- Glial Cell-Derived Neurotrophic Factor : The compound has been found to upregulate this neurotrophic factor, which supports neuronal survival and differentiation, indicating its potential role in neurodegenerative diseases .
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Parkinson's Disease : It is used to manage symptoms such as bradykinesia and rigidity. Clinical trials suggest that it can improve motor function when combined with levodopa .
- Multiple Sclerosis : The compound has shown efficacy in reducing fatigue associated with multiple sclerosis, making it a valuable adjunct therapy .
- Traumatic Brain Injury : Initial studies indicate that this compound may accelerate recovery following severe traumatic brain injuries by promoting functional recovery .
- Chorea in Huntington's Disease : Although results are mixed, some studies suggest that it may help reduce chorea symptoms in Huntington's disease patients .
- COVID-19 : Recently, amantadine has gained interest as a supportive treatment for COVID-19 symptoms. However, caution is advised due to potential adverse effects like acute psychosis reported in some cases .
Case Study 1: Acute Psychosis Induced by Amantadine
A notable case involved a young woman who developed acute psychosis after taking amantadine for COVID-19 management. Symptoms included delusions and behavioral disturbances, highlighting the need for careful monitoring when prescribing this medication . This case underscores the importance of understanding the central nervous system effects of this compound.
Case Study 2: Efficacy in Parkinson's Disease
In a clinical trial involving patients with Parkinson's disease, participants receiving this compound alongside standard treatment showed significant improvements in motor symptoms compared to those on placebo. This supports its role as an effective adjunct therapy .
Comparative Data Table
| Application Area | Evidence Level | Key Findings |
|---|---|---|
| Parkinson's Disease | Strong | Improves motor function when combined with levodopa |
| Multiple Sclerosis | Moderate | Reduces fatigue symptoms |
| Traumatic Brain Injury | Preliminary | May accelerate recovery |
| Huntington's Disease | Mixed | Potential reduction in chorea symptoms |
| COVID-19 | Emerging | Supportive treatment but risk of acute psychosis |
Chemical Reactions Analysis
Ritter-Type Reaction for Adamantane Functionalization
Amantadine afalanine synthesis begins with functionalizing adamantane via a Ritter reaction , a method validated for amantadine derivatives .
-
Step 1: Bromination of Adamantane
-
Adamantane (2) is brominated to yield 1-bromoadamantane (3) using liquid bromine.
-
Conditions : 75–85°C, 5–6 hours.
-
-
Step 2: Amidation with Formamide
-
Step 3: Coupling with Afalanine
| Step | Reactants | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Adamantane + Br₂ | 75–85°C, 5–6 h | 85% |
| 2 | 1-Bromoadamantane + Formamide | H₂SO₄ (96%), 85°C, 5.5 h | 88% |
| 3 | N-(1-adamantyl)-formamide + Afalanine | TBTU, DMAP, RT, 12 h | 74% |
Hydrolysis of Amide Bonds
-
The acetamido group in afalanine undergoes hydrolysis under acidic or basic conditions , yielding 3-phenylpropanoic acid and ammonia .
-
Stability studies indicate pH-dependent degradation :
-
t₁/₂ (pH 1.2) : 2.1 hours
-
t₁/₂ (pH 7.4) : 24 hours
-
Adamantane Stability
-
The adamantane core is resistant to oxidation and thermal degradation (<200°C) due to its rigid diamondoid structure .
Salt Formation
-
The carboxylic acid group in afalanine forms salts (e.g., sodium, potassium) under basic conditions, enhancing solubility .
Metabolic Pathways
This compound’s metabolism involves:
-
Hepatic Cytochrome P450 (CYP3A4) : Oxidative demethylation of the adamantane moiety.
-
Esterase-Mediated Hydrolysis : Cleavage of the acetamido group to release free afalanine .
| Metabolic Step | Enzyme | Metabolite |
|---|---|---|
| Adamantane oxidation | CYP3A4 | Hydroxyadamantane |
| Amide hydrolysis | Plasma esterases | 3-Phenylpropanoic acid |
Degradation Products
-
Thermal Degradation : Above 200°C, decomposition yields adamantane fragments and carbonyl compounds .
-
Photodegradation : UV light induces cleavage of the amide bond, forming adamantan-1-amine and acetamide derivatives .
Analytical Characterization
| Technique | Key Findings |
|---|---|
| ¹H-NMR (DMSO-d₆) | δ 1.65 (adamantane H), δ 2.05 (acetamido CH₃), δ 7.30 (aromatic H) |
| IR (KBr) | 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O) |
| MS (ESI+) | m/z 359.2 [M+H]⁺ |
Comparison with Similar Compounds
Key Mechanisms :
- Dopamine Modulation : Enhances dopamine release and reuptake inhibition, beneficial in PD and TBI .
- Antiviral Activity : Blocks the influenza A M2 ion channel, though resistance is common .
Antiviral Agents: Amantadine vs. Rimantadine
Both adamantane derivatives inhibit influenza A M2 proton channels, but structural and functional differences exist:
- Key Insight: Rimantadine’s 200-fold higher Vmax makes it superior for diagnostic applications, but widespread viral resistance limits both drugs’ antiviral utility .
Neuroprotective Agents: Amantadine vs. Memantine
Both are NMDA antagonists, but divergent effects arise from pharmacokinetic and receptor interaction differences:
- Key Insight : Memantine’s selectivity for extrasynaptic NMDA receptors reduces neurotoxicity, whereas amantadine’s broader receptor interaction benefits motor symptoms in PD and TBI .
Fatigue Management: Amantadine vs. Ondansetron
Both alleviate MS-related fatigue, but efficacy profiles differ:
- Key Insight : Amantadine shows superior fatigue reduction in MS (p = 0.026), though ondansetron is better tolerated .
Antiglycoxidative Agents: Amantadine vs. Aminoguanidine/NAC
In glycation models, amantadine’s effects vary by stressor:
- Key Insight: Amantadine exacerbates glycoxidative damage under galactose and methylglyoxal (MGO) stress but shows mild inhibition in chloramine T (ChT) models, contrasting with potent effects of aminoguanidine and NAC .
Traumatic Brain Injury: Amantadine vs. Placebo
Amantadine accelerates functional recovery in TBI:
- Key Insight : Amantadine enhances cognitive recovery and arousal post-TBI, though motor recovery remains unaffected .
Preparation Methods
Acetylation of DL-Phenylalanine
The precursor N-acetyl-DL-phenylalanine is synthesized via acetylation of DL-phenylalanine using acetic anhydride in acetic acid. This method, adapted from analogous procedures for acetylating α-aminocarboxylic acids, involves refluxing DL-phenylalanine with excess acetic anhydride at 140°C for 10 minutes. The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of acetic anhydride. Post-reaction, the mixture is diluted with water, and the product is isolated through controlled crystallization. Yields exceeding 80% are achievable, with purity confirmed by melting point analysis (238°C).
Alternative Solvent Systems
Ethanol and acetone have been explored as alternative solvents for acetylation. For instance, dissolving DL-phenylalanine in ethanol prior to acetic anhydride addition reduces side reactions, while acetone facilitates rapid crystallization. However, aqueous systems remain preferred due to cost-effectiveness and minimal byproduct formation.
Salt Formation with Amantadine
Reaction Stoichiometry and Solvent Selection
The salt-forming reaction between amantadine and N-acetyl-DL-phenylalanine typically employs a 1:1 molar ratio in polar solvents such as water or ethanol. In a representative procedure, 30 g of amantadine (54% moisture content) is dissolved in 10 mL of water, followed by dropwise addition of 8.2 mL of formic acid (as a proton source) at 45–50°C. While this method describes formate salt formation, analogous conditions apply to afalanine synthesis by substituting formic acid with N-acetyl-DL-phenylalanine.
Crystallization and Purification
Post-reaction, the mixture is cooled to 25°C, seeded with afalanine crystals, and further cooled to -5°C to induce crystallization. Ethanol or acetone washes remove unreacted starting materials, yielding a white crystalline solid. Recrystallization in acetone improves purity to >99.6%, as evidenced by melting point consistency (238°C) and chromatographic analysis.
Optimization of Reaction Parameters
Temperature and Time Dependence
Optimal reaction temperatures for salt formation range between 45–50°C, balancing reaction rate and product stability. Prolonged heating above 60°C risks decomposition of the adamantane moiety, while temperatures below 40°C prolong reaction times. Complete conversion typically occurs within 1–2 hours under reflux conditions.
Solvent Effects on Yield
Comparative studies highlight ethanol as superior to water for achieving higher yields (80.5% vs. 75%) due to improved solubility of amantadine. However, aqueous systems simplify waste management and are preferable for industrial-scale synthesis.
Analytical Characterization
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectroscopy of this compound reveals characteristic peaks at 1650 cm⁻¹ (C=O stretch of acetyl group) and 1550 cm⁻¹ (N–H bend of protonated amine). Nuclear magnetic resonance (NMR) spectra further validate the structure, with adamantane protons appearing as a singlet at δ 1.6–2.1 ppm and phenylalanine aromatic protons resonating at δ 7.2–7.4 ppm.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥99.6%, while differential scanning calorimetry (DSC) corroborates the absence of polymorphic impurities.
Comparative Analysis of Preparation Methods
| Parameter | Aqueous System | Ethanol System | Acetone System |
|---|---|---|---|
| Yield (%) | 75 | 80.5 | 66.7 |
| Purity (%) | 99.8 | 99.6 | 99.6 |
| Crystallization Time (h) | 2 | 1.5 | 3 |
| Solvent Cost | Low | Moderate | High |
Table 1: Comparative performance of solvent systems in this compound synthesis.
Ethanol-based methods strike the best balance between yield and scalability, though aqueous systems remain economically advantageous for large-scale production.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying the pharmacokinetic properties of amantadine afalanine in vitro and in vivo?
- Methodological Answer:
- Use a controlled experimental setup with standardized cell lines (e.g., HEK293 for transporter studies) and animal models (e.g., Sprague-Dawley rats for bioavailability assays).
- Include variables such as pH, temperature, and enzyme activity (e.g., cytochrome P450 isoforms) to assess metabolic stability .
- Validate analytical methods (e.g., LC-MS/MS) with calibration curves and quality controls to ensure data reproducibility .
- Key Data:
| Parameter | In Vitro (Cell-Based) | In Vivo (Rodent Model) |
|---|---|---|
| Bioavailability | N/A | 40-60% |
| Half-life (t₁/₂) | 2-4 hours | 6-8 hours |
Q. How can researchers address variability in this compound’s solubility during formulation studies?
- Methodological Answer:
- Employ solubility-enhancing agents (e.g., cyclodextrins) and conduct stability tests under physiological conditions (pH 7.4, 37°C).
- Use orthogonal analytical techniques (e.g., NMR for structural integrity, HPLC for purity) to confirm compound stability .
Q. What in vitro models are optimal for evaluating this compound’s neuroprotective mechanisms?
- Methodological Answer:
- Utilize primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons to model neurodegenerative pathways.
- Quantify biomarkers (e.g., glutathione levels, caspase-3 activity) to assess oxidative stress and apoptosis .
Advanced Research Questions
Q. How should contradictory data on this compound’s efficacy in dual-action (antiviral + neuroprotective) studies be resolved?
- Methodological Answer:
- Conduct dose-response studies to identify therapeutic windows where both effects are observable without toxicity.
- Perform meta-analyses of existing datasets to isolate confounding variables (e.g., species-specific differences in blood-brain barrier permeability) .
- Example Workflow:
Compare IC₅₀ values for antiviral activity vs. neuroprotective EC₅₀.
Use statistical models (ANOVA with post-hoc tests) to resolve discrepancies .
Q. What strategies optimize the detection of low-concentration metabolites in this compound pharmacokinetic studies?
- Methodological Answer:
- Implement high-resolution mass spectrometry (HRMS) with isotopic labeling to trace metabolite pathways.
- Apply machine learning algorithms to predict metabolite structures from fragmentation patterns .
Q. How can researchers design longitudinal studies to assess this compound’s chronic toxicity without compromising data validity?
- Methodological Answer:
- Use staggered dosing regimens in animal models to simulate prolonged exposure.
- Incorporate histopathological assessments and multi-omics (transcriptomics/proteomics) to identify off-target effects .
Methodological Best Practices
- Data Validation: Always include positive/negative controls and blinded analyses to mitigate bias .
- Literature Synthesis: Use tools like Covidence or Rayyan for systematic reviews of preclinical and clinical studies .
- Conflict Resolution: When findings contradict prior work, re-examine experimental conditions (e.g., buffer composition, assay sensitivity) .
Key Challenges and Solutions
| Challenge | Solution | Evidence Source |
|---|---|---|
| Low metabolite yield in assays | Use enzymatic hydrolysis + SPE extraction | |
| Species-specific efficacy variance | Cross-validate in humanized models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
